molecular formula C10H13N3O3 B2798581 (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid CAS No. 2243516-62-1

(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid

Cat. No.: B2798581
CAS No.: 2243516-62-1
M. Wt: 223.232
InChI Key: UEUFJSJVQLIUKW-XPUUQOCRSA-N
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Description

(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid is a chiral piperidine-based compound of significant interest in medicinal chemistry and drug discovery. This chemically unique scaffold, featuring a defined (2S,4S) stereochemistry and a 1-methylpyrazol-4-yl moiety, serves as a critical intermediate for synthesizing novel small-molecule inhibitors. Its core structure is related to compounds investigated for targeting epigenetic enzymes, such as Protein Arginine Methyltransferase 5 (PRMT5) . Research indicates that the incorporation of a 1-methylpyrazole substituent onto a piperidine core can enable key interactions within enzyme binding pockets, such as forming a hydrogen bond with a backbone NH, which is a crucial mechanism for achieving selective inhibitory activity . This makes the compound a valuable building block for developing targeted therapies, particularly in the field of oncology for precision medicine approaches. The "6-oxo" (or ketone) and carboxylic acid functional groups provide versatile handles for further synthetic modification, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. As a sophisticated synthetic intermediate, it is essential for advancing programs aimed at discovering new treatments for challenging diseases, including neurodegenerative conditions and various cancers . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

(2S,4S)-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-13-5-7(4-11-13)8-2-6(10(15)16)3-9(14)12-8/h4-6,8H,2-3H2,1H3,(H,12,14)(H,15,16)/t6-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUFJSJVQLIUKW-XPUUQOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC(CC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2C[C@@H](CC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a pyrazole moiety, which are known to influence various biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C10H13N3O3C_{10}H_{13}N_3O_3. The structural components include:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Methylpyrazole group : A five-membered ring containing two nitrogen atoms.
  • Carboxylic acid functional group : Contributes to the compound's acidity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the piperidine and pyrazole groups suggests that it may act as a ligand for various biological receptors, potentially modulating their activity.

Antiproliferative Effects

Research has shown that compounds similar to this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, studies have demonstrated that related piperidine derivatives can inhibit cell growth in various cancer types by targeting tubulin dynamics, leading to mitotic arrest.

CompoundIC50 (μM)Cell LineMechanism of Action
Compound A3.0 ± 0.1DU-145 (Prostate)Tubulin inhibitor
Compound B1.1 ± 0.02K562 (Leukemia)Mitotic arrest via tubulin inhibition
Compound C120 nMVarious CancerDual-target mechanism

Case Studies

  • Prostate Cancer Study : In a study focusing on prostate cancer cell lines, compounds structurally related to this compound were shown to inhibit cell proliferation effectively. The most potent compound demonstrated an IC50 value of 120 nM, indicating strong antiproliferative effects.
  • Leukemia Cell Line Research : Another study assessed the effects of similar compounds on K562 leukemia cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through tubulin inhibition.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds.

Compound NameStructural FeaturesBiological Activity
(2S,4S)-N-cyclobutyl-4-methyl-6-oxopiperidineCyclobutyl group instead of pyrazoleModerate antiproliferative activity
(2S,4S)-N-(2-hydroxypropyl)-6-oxopiperidineHydroxypropyl substitutionReduced potency in cancer models
(2S,4S)-N-(methylpyrazolyl)-6-carboxamideMethylpyrazole without piperidineLimited biological activity

Scientific Research Applications

Antidiabetic Agents

One of the significant applications of (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid is in the development of antidiabetic medications. A related compound, Teneligliptin, which incorporates similar structural features, has been utilized for the treatment of type 2 diabetes mellitus. Teneligliptin works as a DPP-4 inhibitor, enhancing insulin secretion and reducing glucagon levels .

Neurological Disorders

Recent studies have indicated that derivatives of pyrazol-containing compounds exhibit potential neuroprotective effects. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can lead to enhanced activity against neurological disorders such as Alzheimer's disease and schizophrenia .

Case Study 1: Teneligliptin Efficacy

A clinical study evaluated the efficacy of Teneligliptin in patients with type 2 diabetes. The results demonstrated significant improvements in glycemic control compared to placebo groups. The compound's mechanism involves inhibition of DPP-4, leading to increased levels of incretin hormones that promote insulin release .

Study ParameterResult
Patient Count300
Duration12 weeks
HbA1c Reduction1.5%

Case Study 2: Neuroprotective Properties

Research on pyrazol derivatives revealed their potential as positive allosteric modulators for muscarinic acetylcholine receptors (M4). A specific derivative exhibited promising results in enhancing cognitive function in rodent models, suggesting its utility in treating cognitive impairments associated with neurodegenerative diseases .

CompoundEffect on M4 ReceptorBinding Affinity (pK)
Compound 12Positive Modulator6.5

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. Esterification with methanol in the presence of HCl yields the methyl ester, while coupling with amines forms amides.

Reaction TypeConditionsProductYieldReference
Methyl ester formationMethanol, HCl (pH 4.0), 30 hMethyl (2S,4S)-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylate46%
Amide formationEDCl, DMAP, DCMN-substituted amides (e.g., with morpholine)60–85%

Key Finding : Amidation with EDCl/DMAP in dichloromethane produces stable amides, critical for bioactivity studies . Steric hindrance from the pyrazole group reduces yields in bulky amine couplings .

Nucleophilic Substitution at the Pyrazole Ring

The 1-methylpyrazol-4-yl group participates in electrophilic substitution. Halogenation and cross-coupling reactions are common:

Reaction TypeReagentsProductNotesReference
BrominationNBS, DMF5-Bromo-1-methylpyrazol-4-yl derivativeRegioselective at C5
Suzuki couplingPd(PPh₃)₄, arylboronic acidBiaryl derivativesRequires microwave irradiation

Mechanistic Insight : Bromination occurs at the electron-rich C5 position due to the directing effect of the methyl group . Cross-couplings enable structural diversification for drug discovery .

Reduction and Oxidation Reactions

The ketone at C6 undergoes selective reduction, while the pyrazole ring resists oxidation under mild conditions.

ReactionReagentsProductOutcomeReference
Ketone reductionNaBH₄, MeOH(2S,4S)-6-Hydroxypiperidine derivativeStereochemistry retained
Oxidation (attempted)KMnO₄, H₂ONo reactionPyrazole ring stable

Notable Observation : NaBH₄ selectively reduces the ketone without affecting the carboxylic acid or pyrazole . Oxidative degradation requires harsh conditions (e.g., CrO₃) .

Cyclization and Ring-Opening Reactions

The piperidine ring undergoes acid-catalyzed ring-opening or recyclization under specific conditions:

ReactionConditionsProductApplicationReference
Acid hydrolysis1M HCl, refluxLinear amino acid derivativeIntermediate for peptidomimetics
Lactam formationTFAA, DCM6-Membered lactamEnhanced bioavailability

Structural Impact : Ring-opening under acidic conditions generates a linear chain, while lactam formation preserves the piperidine scaffold .

Metal Coordination and Complexation

The carboxylic acid and pyrazole nitrogen act as ligands for transition metals:

Metal IonCoordination SitesComplex StructureStability Constant (log K)Reference
Cu(II)Carboxylate O, pyrazole NOctahedral8.2 ± 0.3
Fe(III)Carboxylate OTrigonal bipyramidal6.7 ± 0.2

Application : Cu(II) complexes exhibit enhanced antifungal activity compared to the parent compound .

Stereochemical Influence on Reactivity

The (2S,4S) configuration impacts reaction pathways:

  • Esterification : Retention of configuration observed due to minimal steric effects at C4 .

  • Amidation : Diastereomeric amides form in 3:1 ratio with (R)-configured amines .

Stability Under Physiological Conditions

The compound remains stable at pH 7.4 (37°C, 24 h) but undergoes decarboxylation at pH < 3 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its stereochemistry and substituent arrangement. Below is a comparative analysis with analogous compounds from the Pharmacopeial Forum (2017) and related literature.

Table 1: Structural and Functional Comparisons

Compound Name Key Features Structural Differences vs. Target Compound
(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid (Target) - Piperidine backbone
- 6-keto group
- Methylpyrazole substituent
Reference compound
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid - Thiazolidine ring
- Piperazine dione
- Phenyl group
Thiazolidine replaces piperidine; dione vs. single keto
(4S)-2-{[(R)-2-Amino-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid - Thiazolidine with dimethyl groups
- Amino-phenylacetamido side chain
Bulky side chain; no pyrazole or keto group
3-Phenylpyrazin-2-ol - Pyrazine ring
- Hydroxyl and phenyl substituents
Aromatic heterocycle lacks piperidine backbone
3,6-Diphenylpiperazine-2,5-dione - Piperazine dione core
- Dual phenyl substituents
Dione structure; no carboxylic acid or chiral centers

Key Findings from Comparative Analysis

Ring Systems and Flexibility :

  • The target compound’s piperidine backbone offers conformational flexibility compared to the rigid thiazolidine or piperazine dione systems in analogs . This flexibility may enhance binding to dynamic enzyme pockets.
  • 3-Phenylpyrazin-2-ol lacks a saturated ring, reducing steric interactions but limiting stereochemical control .

Stereochemical Impact: The (2S,4S) configuration ensures spatial alignment distinct from compounds like (4S)-2-{[(R)-2-amino-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid, where stereochemistry is confined to the thiazolidine ring .

Physicochemical Properties: The carboxylic acid group in the target compound enhances aqueous solubility (~25 mg/mL predicted) relative to non-acid analogs like 3-phenylpyrazin-2-ol (solubility <5 mg/mL) .

Research Implications and Gaps

  • Synthetic Accessibility : The target compound’s chiral centers and keto group may complicate synthesis compared to simpler analogs like 3,6-diphenylpiperazine-2,5-dione .
  • Biological Activity : While methylpyrazole analogs are explored in kinase inhibition, direct data on the target compound’s efficacy are lacking. Comparative studies with thiazolidine derivatives could clarify its metabolic stability .
  • Safety Profile : The absence of a phenyl group (common in neuroactive compounds) may reduce off-target CNS effects compared to phenyl-containing analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodology :

  • Cyclocondensation reactions (e.g., using amino acids like L-asparagine as starting materials) are effective for constructing the piperidine scaffold. Reaction optimization involves pH control (e.g., aqueous NaOH) and temperature modulation to enhance regioselectivity .
  • Substitution at the 2-position of the piperidine ring can be achieved via nucleophilic addition of 1-methylpyrazole derivatives under anhydrous conditions. Catalytic systems like Pd-mediated cross-coupling may improve yield .
    • Key Parameters :
ParameterOptimal RangeSource
pH8.5–9.5
Temperature60–80°C

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming stereochemistry and purity?

  • Methodology :

  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., twisted boat conformation in piperidine derivatives) and hydrogen-bonding networks .
  • HPLC : Use a mobile phase of methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) to separate epimers and detect impurities <0.1% .
  • NMR : 1^1H-1^1H COSY and NOESY confirm spatial proximity of substituents (e.g., 1-methylpyrazole orientation) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,4S vs. 2R,4R configurations) impact biological activity or catalytic behavior in this compound?

  • Methodology :

  • Comparative studies using enantiomerically pure samples (via chiral HPLC) reveal that the 2S,4S configuration enhances binding to serine proteases due to optimal spatial alignment of the pyrazole and carboxylic acid groups .
  • Molecular docking (e.g., AutoDock Vina) identifies steric clashes in non-S,S configurations, reducing binding affinity by 30–50% .
    • Data Contradiction Analysis :
  • Discrepancies in reported IC₅₀ values may arise from epimerization during biological assays. Stabilize compounds in buffered solutions (pH 7.4) to prevent racemization .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., lactam ring closure) and identify side reactions like over-oxidation .
  • Byproduct Analysis : LC-MS/MS detects trace impurities (e.g., N-oxide byproducts from pyrazole oxidation), which may reduce yields .
    • Case Study :
ConditionYield (%)Major Byproduct
Air exposure45Pyrazole-N-oxide
Inert atmosphere78None detected

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 isoforms to predict metabolic stability. The 6-oxo group forms stable hydrogen bonds with Arg101, reducing clearance rates .
  • QSAR Models : Correlate logP values (calculated via ChemAxon) with antimicrobial activity. Optimal logP = 1.8–2.2 maximizes membrane permeability .

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